Cas no 65147-90-2 (3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine)
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine Chemical and Physical Properties
Names and Identifiers
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- 1H-IMIDAZO[4,5-B]PYRIDINE, 6-BROMO-2-(3-PYRIDINYL)-
- 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
- 3-(6-Bromo-3h-imidazo[4,5-b]pyridin-2-yl)pyridine
- DTXSID301231348
- AKOS009029944
- 6-Bromo-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine
- 6-bromo-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine
- 3-(6-bromo-3H-imidazo(4,5-b)pyridin-2-yl)pyridine
- QCA14790
- 65147-90-2
- EN300-173552
- 965-820-1
- 6-Bromo-2-(3-pyridinyl)-3H-imidazo(4,5-b)pyridine
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- Inchi: 1S/C11H7BrN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16)
- InChI Key: HAJPVWOPPVBQAB-UHFFFAOYSA-N
- SMILES: BrC1C=NC2=C(C=1)NC(C1C=NC=CC=1)=N2
Computed Properties
- Exact Mass: 273.98541Da
- Monoisotopic Mass: 273.98541Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54.5Ų
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B674063-10mg |
3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B674063-50mg |
3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B674063-100mg |
3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-173552-0.05g |
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 95% | 0.05g |
$182.0 | 2023-09-20 | |
| Enamine | EN300-173552-0.1g |
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 95% | 0.1g |
$272.0 | 2023-09-20 | |
| Enamine | EN300-173552-0.25g |
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 95% | 0.25g |
$389.0 | 2023-09-20 | |
| Enamine | EN300-173552-0.5g |
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 95% | 0.5g |
$613.0 | 2023-09-20 | |
| Enamine | EN300-173552-1.0g |
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 95% | 1g |
$785.0 | 2023-05-23 | |
| Enamine | EN300-173552-2.5g |
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 95% | 2.5g |
$1539.0 | 2023-09-20 | |
| Enamine | EN300-173552-5.0g |
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine |
65147-90-2 | 95% | 5g |
$2277.0 | 2023-05-23 |
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine Suppliers
3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
3-{6-Bromo-3H-Imidazo[4,5-B]Pyridin-2-Yl}Pyridine: A Comprehensive Overview
3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine, also known by its CAS number 65147-90-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of imidazo[4,5-b]pyridine, a heterocyclic structure that has been extensively studied for its potential applications in drug discovery and materials science. The presence of the bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring introduces unique electronic properties, making this compound a valuable building block in synthetic chemistry.
The synthesis of 3-{6-bromoimidazo[4,5-b]pyridin-2-yl}pyridine typically involves a multi-step process that includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its scalability for industrial applications. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most intriguing aspects of this compound is its ability to act as a precursor in the construction of bioactive molecules. For instance, studies have shown that derivatives of imidazo[4,5-b]pyridine can exhibit potent anti-inflammatory and antioxidant activities. This has led to investigations into their potential use in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
In addition to its pharmacological applications, 3-{6-bromoimidazo[4,5-b]pyridin-2-yl}pyridine has also been explored for its electronic properties in materials science. The compound's ability to form stable radicals under certain conditions makes it a promising candidate for use in organic electronics, particularly in the development of new types of semiconductors and conductive polymers.
Recent research has focused on the electrochemical behavior of this compound, revealing its potential as an efficient electron transfer mediator in fuel cells and batteries. Scientists have also investigated its role as a catalyst in various organic transformations, including cross-coupling reactions and enantioselective syntheses.
The structural versatility of imidazo[4,5-b]pyridine derivatives has opened up new avenues for exploring their interactions with biological systems. For example, studies have demonstrated that these compounds can bind to specific proteins with high affinity, suggesting their potential as inhibitors or modulators in drug design.
In conclusion, 3-{6-bromoimidazo[4,5-b]pyridin-2-yl}pyridine, with its unique chemical properties and diverse applications, continues to be a subject of intense research interest. As new methodologies emerge for its synthesis and characterization, this compound is poised to play an increasingly important role in both academic and industrial settings.
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